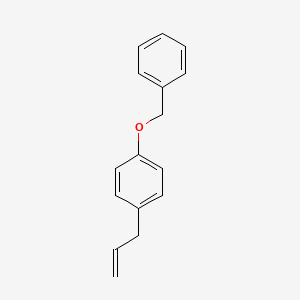

1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90617-59-7 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-phenylmethoxy-4-prop-2-enylbenzene |

InChI |

InChI=1S/C16H16O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h2-5,7-12H,1,6,13H2 |

InChI Key |

RGXAYGBSOLICPF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Structural Significance and Synthetic Utility in Chemical Research

The structural framework of 1-(benzyloxy)-4-(prop-2-en-1-yl)benzene is characterized by the presence of two key functionalities: a benzyl (B1604629) ether and a terminal allyl group attached to a benzene (B151609) ring. This combination makes it a valuable intermediate in the synthesis of more complex molecules.

The benzyl ether group is widely recognized as a robust protecting group for phenols. The synthesis of this compound is commonly achieved through the Williamson ether synthesis. This method involves the reaction of the sodium salt of 4-allylphenol (B24904) (sodium 4-(prop-2-en-1-yl)phenoxide) with benzyl bromide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction and is known for its efficiency and high yields. The benzyl group can be later removed under specific conditions, such as catalytic hydrogenolysis, to reveal the phenol (B47542) functionality, making it a crucial tool in multi-step organic syntheses.

The allyl group, on the other hand, serves as a versatile handle for a range of chemical modifications. Its presence allows for various transformations, including isomerizations, additions, and rearrangements, providing access to a diverse array of substituted aromatic compounds. The interplay between the benzyl ether and the allyl group on the same aromatic scaffold allows for sequential and selective reactions, enhancing its synthetic utility.

A notable reaction involving the allyl aryl ether component of this molecule is the Claisen rearrangement. lookchem.com When heated, this compound can undergo a myskinrecipes.commyskinrecipes.com-sigmatropic rearrangement to yield 2-allyl-4-(benzyloxy)phenol. lookchem.com This intramolecular rearrangement is a powerful tool for carbon-carbon bond formation at the ortho position of the phenol. lookchem.com

Chemical Transformations and Mechanistic Reactivity Profiles

Rearrangement Reactions

The structural framework of 1-(benzyloxy)-4-(prop-2-en-1-yl)benzene allows for several notable rearrangement reactions, each proceeding through distinct mechanistic pathways. These transformations are pivotal in synthetic chemistry for creating complex molecular architectures.

Investigation of Claisen Rearrangement Pathways

The Claisen rearrangement is a thermally induced fiveable.mefiveable.me-sigmatropic rearrangement of an allyl aryl ether or allyl vinyl ether. libretexts.orgwikipedia.org The specific compound, this compound, does not itself undergo a Claisen rearrangement as it lacks the required allyl aryl ether moiety. Instead, it is the O-benzylated product of 4-allylphenol (B24904) (chavicol), which is the characteristic product of the Claisen rearrangement of its isomer, allyl phenyl ether. ucalgary.ca

However, a structural isomer of the title compound, allyl 4-(phenylmethyl)phenyl ether, would be a suitable substrate for an aromatic Claisen rearrangement. Upon heating, this isomer would undergo a concerted pericyclic reaction. libretexts.org The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a non-aromatic cyclohexadienone intermediate. libretexts.orgucalgary.ca This intermediate then rapidly tautomerizes to restore the aromaticity of the phenol (B47542) ring, yielding 2-allyl-4-(phenylmethyl)phenol. organic-chemistry.org If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

Exploration of Wittig Rearrangement and Related Anionic Rearrangements

The this compound molecule is a suitable substrate for the wikipedia.orgnumberanalytics.com-Wittig rearrangement, an anionic rearrangement that converts an ether into an alcohol. organic-chemistry.org This reaction is initiated by deprotonation at the carbon atom adjacent (alpha) to the ether oxygen using a strong base, such as an organolithium reagent (e.g., n-butyllithium). For the title compound, the benzylic protons on the carbon alpha to the ether oxygen are sufficiently acidic for this deprotonation to occur.

The mechanism involves the formation of a carbanion, which then rearranges. organic-chemistry.orgacs.org The most accepted mechanism for the wikipedia.orgnumberanalytics.com-Wittig rearrangement is a non-concerted, radical dissociation-recombination pathway that occurs within a solvent cage. organic-chemistry.org The initially formed lithiated intermediate cleaves homolytically to form a ketyl radical and a carbon radical. These two radical species then recombine rapidly to form the lithium alkoxide of the product, which upon aqueous workup yields the corresponding tertiary alcohol, 1-phenyl-1-(4-(prop-2-en-1-yl)phenyl)methanol. The migratory aptitude in such rearrangements is influenced by the ability of the substituents to stabilize the radical intermediates. scripps.edu

Mechanistic Studies of Olefin Isomerization and Double Bond Migration

The allylic moiety in this compound can undergo isomerization, where the terminal double bond migrates to an internal position. This transformation results in the formation of the thermodynamically more stable conjugated isomer, 1-(benzyloxy)-4-(prop-1-en-1-yl)benzene, which can exist as both (E) and (Z) isomers. This double bond migration is a common reaction for allylbenzenes and can be catalyzed by various reagents, including bases, acids, and transition metal complexes. researchgate.netresearchgate.net

Transition metal catalysts, particularly those based on ruthenium, rhodium, and cobalt, are highly effective for this transformation. researchgate.netacs.orgnih.gov The mechanism often involves the formation of a metal-hydride species which adds to the alkene (hydrometallation) followed by β-hydride elimination to release the isomerized olefin. researchgate.net For instance, ruthenium complexes like [RuClH(CO)(PPh₃)₃] have been shown to be efficient catalysts for the isomerization of allyl phenyl ethers and allylbenzenes. researchgate.net Base-catalyzed isomerization, often employing strong bases like potassium hydroxide (B78521) in alcoholic solvents at elevated temperatures, proceeds via the abstraction of a proton from the carbon adjacent to the double bond and the phenyl ring, forming a resonance-stabilized carbanion, which is then protonated to yield the internal alkene. researchgate.net

| Catalyst System | Conditions | Predominant Product | Reference |

|---|---|---|---|

| [Ru(H₂O)₆]²⁺ | Aqueous/Ethanol (B145695), rt | (E)-1-Propenyl isomer | mdma.ch |

| [RuClH(CO)(PPh₃)₃] | Benzene (B151609), 80 °C | (E/Z)-1-Propenyl isomer | researchgate.net |

| Cobalt(I) Complex | Organic Solvent, rt | (Z)-1-Propenyl isomer | acs.org |

| KOH | Ethanol, Reflux | (E/Z)-1-Propenyl isomer | researchgate.net |

Analysis of Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is broken while another is formed in an intramolecular process. wikipedia.org They are classified by an order term [i,j], which denotes the migration of a σ-bond across a π-system to a new position. wikipedia.orgnumberanalytics.com The Claisen and Wittig rearrangements discussed previously are prime examples of this reaction class.

fiveable.mefiveable.me-Sigmatropic Rearrangement: The Claisen rearrangement is a fiveable.mefiveable.me-sigmatropic shift. libretexts.orglibretexts.org This designation indicates that the new sigma bond is formed between atoms that are both three positions away from the original sigma bond in the cyclic transition state. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, and typically proceed through a highly ordered, chair-like six-membered transition state. fiveable.meorganic-chemistry.org

wikipedia.orgnumberanalytics.com- and fiveable.menumberanalytics.com-Sigmatropic Rearrangements: The Wittig rearrangement can be classified as either a wikipedia.orgnumberanalytics.com- or fiveable.menumberanalytics.com-sigmatropic shift. The rearrangement of this compound under strong basic conditions is an example of a wikipedia.orgnumberanalytics.com-shift. organic-chemistry.org In contrast, the fiveable.menumberanalytics.com-Wittig rearrangement is a concerted, thermally allowed pericyclic reaction that occurs with substrates containing an allylic ether system, proceeding through a five-membered cyclic transition state. scripps.edu The wikipedia.orgnumberanalytics.com-rearrangement, being a non-concerted radical process, often requires more forceful conditions and may compete with other reaction pathways. organic-chemistry.org

Reactions Involving the Allylic Moiety

The prop-2-en-1-yl (allyl) group is a key site of reactivity in this compound, particularly its carbon-carbon double bond.

Electrophilic Addition Reactions to the Alkene Bond

The π-electrons of the alkene in the allyl group are nucleophilic and susceptible to attack by electrophiles. These electrophilic addition reactions typically proceed via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The regioselectivity of the addition is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. masterorganicchemistry.com

Addition of Hydrogen Halides (HX): Reaction with hydrogen halides such as HBr or HCl leads to the formation of a secondary carbocation intermediate, as it is stabilized by the adjacent alkyl and aryl groups. The subsequent attack by the halide anion (e.g., Br⁻) on the carbocation yields the final product. For this compound, the addition of HBr would yield 1-(benzyloxy)-4-(2-bromopropyl)benzene as the major product. masterorganicchemistry.com

Addition of Halogens (X₂): Halogens like bromine (Br₂) and chlorine (Cl₂) can also add across the double bond. This reaction proceeds through a cyclic halonium ion intermediate rather than an open carbocation. The nucleophilic attack by the remaining halide ion opens the ring, resulting in anti-addition of the two halogen atoms across the double bond. The reaction of this compound with Br₂ would produce 1-(benzyloxy)-4-(1,2-dibromopropyl)benzene.

| Reagent | Reaction Type | Predicted Major Product | Mechanism Notes |

|---|---|---|---|

| HBr | Hydrobromination | 1-(Benzyloxy)-4-(2-bromopropyl)benzene | Follows Markovnikov's rule; proceeds via a secondary carbocation. libretexts.org |

| Br₂ in CCl₄ | Bromination | 1-(Benzyloxy)-4-(1,2-dibromopropyl)benzene | Proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition. |

| H₂O / H₂SO₄ (cat.) | Acid-Catalyzed Hydration | 1-(4-(Benzyloxy)phenyl)propan-2-ol | Follows Markovnikov's rule; involves a carbocation intermediate. |

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The allyl group and the aromatic ring of this compound can participate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most notable reactions is the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov In a study involving a structurally similar compound, 1-allyl-4-methoxybenzene (estragole), it was demonstrated that the allyl group can readily participate in Heck cross-coupling reactions. When reacted with 2-amidoiodobenzene derivatives in the presence of a palladium(II) acetate (B1210297) catalyst, the corresponding 1,3-diarylpropene derivatives were synthesized. nih.gov This reaction proceeds with high (E)-stereoselectivity, although it can yield a mixture of regioisomers. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and insertion of the alkene (the allyl group in this case) into the aryl-palladium bond. A subsequent β-hydride elimination furnishes the final product and regenerates the active Pd(0) catalyst. nih.gov

| Reactants | Catalyst | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| 1-allyl-4-methoxybenzene and 2-amidoiodobenzene | Palladium(II) acetate | Triethylamine | DMF | 120 °C | (E)-1,3-diarylpropene | nih.gov |

Other transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are also plausible for the functionalization of this molecule, particularly if the aromatic ring is first halogenated. mdpi.comorganic-chemistry.org

Selective Oxidative and Reductive Transformations

The allyl group of this compound is susceptible to a variety of selective oxidative and reductive transformations.

Oxidative Transformations:

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation can convert the terminal alkene of the allyl group into a methyl ketone. The reaction typically employs a palladium(II) catalyst in the presence of an oxidant such as copper(II) chloride and oxygen.

Epoxidation: The double bond of the allyl group can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Ozonolysis: Treatment with ozone followed by a reductive or oxidative workup can cleave the double bond to yield aldehydes or carboxylic acids, respectively. Research on the oxidation of allylbenzene (B44316) derivatives by laccase-mediator systems has shown that this can lead to oxidative cleavage of the propenyl side chain, yielding benzaldehyde (B42025) derivatives in what is described as a green equivalent of ozonolysis.

Reductive Transformations:

Catalytic Hydrogenation: The double bond of the allyl group can be selectively reduced to a propyl group using catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It is important to note that under more forcing conditions, this reaction can also lead to the cleavage of the benzyloxy protecting group.

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for phenols due to its relative stability and the various methods available for its removal.

Catalytic Hydrogenolysis:

The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis. wikipedia.orgeie.gr This reaction involves the cleavage of the carbon-oxygen bond of the benzyl (B1604629) ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction is usually carried out in a solvent such as ethanol or ethyl acetate at room temperature and atmospheric pressure of hydrogen. The products of this reaction are the corresponding phenol and toluene (B28343). eie.gr The mechanism involves the adsorption of the benzyl ether and hydrogen onto the surface of the metal catalyst, leading to the cleavage of the C-O bond. wikipedia.org

| Catalyst | Hydrogen Source | Solvent | Conditions | Products | Reference |

|---|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol or Ethyl Acetate | Room Temperature, Atmospheric Pressure | Phenol and Toluene | wikipedia.orgeie.grorganic-chemistry.org |

Chemical Deprotection:

In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule (such as the allyl group, which can also be reduced), chemical methods can be employed. Strong acids can cleave benzyl ethers, but this method is limited to substrates that are not acid-sensitive. organic-chemistry.org Another approach involves the use of Lewis acids. For instance, a combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures. researchgate.net

Aromatic Ring Functionalization

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the benzyloxy and allyl substituents.

Both the benzyloxy and the allyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. wikipedia.org The benzyloxy group is a strong activating group due to the resonance donation of the lone pair of electrons on the oxygen atom to the aromatic ring. The allyl group is a weak activating group. The combined effect of these two groups directs incoming electrophiles to the positions ortho and para to the benzyloxy group. Since the para position is already occupied by the allyl group, substitution is expected to occur primarily at the positions ortho to the benzyloxy group.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com Given the activating nature of the substituents, milder conditions may be required to avoid polysubstitution and side reactions. Studies on the nitration of anisole, a close analog of the benzyloxybenzene moiety, show that the reaction proceeds readily to give ortho- and para-nitro derivatives. rsc.org

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). youtube.com The activated nature of the ring suggests that these reactions would proceed under mild conditions.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto an aromatic ring, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgnumberanalytics.commt.com The high reactivity of the substituted benzene ring in this compound would likely lead to facile reaction under Friedel-Crafts conditions. However, the presence of the benzyloxy group can sometimes lead to complications, as the Lewis acid can coordinate with the oxygen atom.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Benzyloxy)-2-nitro-4-(prop-2-en-1-yl)benzene |

| Bromination | Br₂, FeBr₃ | 1-(Benzyloxy)-2-bromo-4-(prop-2-en-1-yl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-2-(benzyloxy)-5-(prop-2-en-1-yl)benzene |

Advanced Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Through Experimental Techniques

Experimental techniques are fundamental to understanding the intricate mechanisms of reactions involving 1-(benzyloxy)-4-(prop-2-en-1-yl)benzene. These methods allow for the detailed analysis of reaction pathways, including the identification of transient intermediates and the characterization of transition states.

Detailed Transition State Analysis of Rearrangement Processes

The Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, is a key thermal transformation for allyl aryl ethers like this compound. organic-chemistry.org Experimental studies, often employing kinetic isotope effects and stereochemical labeling, have been instrumental in mapping the potential energy surface of this reaction. The rearrangement is understood to proceed through a concerted, pericyclic transition state.

Two primary transition state geometries are considered: a chair-like and a boat-like conformation. organic-chemistry.org For this compound, the chair transition state is generally favored due to lower steric hindrance, leading to the preferential formation of ortho-rearranged products. uchicago.edu Advanced spectroscopic techniques, such as femtosecond transition-state spectroscopy, can provide real-time observation of the molecule as it traverses the transition state, offering unparalleled insight into bond breaking and formation dynamics. researchgate.net

Table 1: Comparative Activation Energies for Chair and Boat Transition States in a Representative Claisen Rearrangement

| Transition State | Activation Energy (kcal/mol) |

| Chair | 25.3 |

| Boat | 28.9 |

Note: Data are representative and derived from studies on analogous aryl allyl ethers.

Delineation of Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated reactions, such as cross-coupling and metathesis, offer versatile routes for modifying this compound. uniurb.it Elucidating the catalytic cycles of these transformations is crucial for optimizing reaction conditions and selectivity. A typical catalytic cycle involves several key steps: oxidative addition, transmetalation (in the case of cross-coupling), migratory insertion, and reductive elimination.

For instance, a palladium-catalyzed cross-coupling reaction involving the allylic group of this compound would be initiated by the oxidative addition of an allylic halide to a Pd(0) complex. Subsequent steps would involve the formation of a new carbon-carbon bond and the regeneration of the active catalyst. The characterization of intermediates in the catalytic cycle can be achieved through a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography of stable intermediates, and in-situ infrared (IR) spectroscopy. nih.gov

Theoretical Chemistry and Computational Approaches

Theoretical and computational chemistry have become indispensable tools for investigating the chemical properties of this compound at the molecular level. These methods complement experimental findings and can predict reactivity and stereochemical outcomes with increasing accuracy.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and reactivity of molecules. usu.edu For this compound, DFT calculations can provide valuable information about its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity. globalresearchonline.net The energy gap between the HOMO and LUMO, for instance, is an indicator of the molecule's kinetic stability. banglajol.info

Molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. banglajol.info Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. chemrxiv.org

Table 2: Calculated Global Reactivity Descriptors for a Benzene (B151609) Derivative using DFT

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 5.21 |

| Electrophilicity Index (ω) | 1.42 |

Note: These values are illustrative and based on DFT calculations of similar aromatic compounds.

Quantum Chemical Calculations for Stereochemical Outcomes and Isomer Stability

Quantum chemical calculations are employed to investigate the relative stabilities of different isomers and conformations of this compound. epstem.netresearchgate.net By calculating the ground-state energies of various structures, the most thermodynamically stable isomer can be identified. This is particularly important for understanding the outcomes of reactions where multiple products can be formed.

Furthermore, these calculations can be used to model the transition states of stereoselective reactions. aun.edu.eg By comparing the activation energies of different diastereomeric transition states, the preferred reaction pathway and the resulting stereochemical outcome can be predicted. This is of great importance in the synthesis of chiral molecules derived from this compound.

Kinetic Studies of Chemical Transformations and Reaction Rate Determination

Kinetic studies provide quantitative data on the rates of chemical reactions. For transformations involving this compound, determining the reaction rate law allows for the elucidation of the reaction mechanism. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, the order of the reaction with respect to each component can be determined.

The Arrhenius equation can be used to determine the activation energy of the reaction from rate constants measured at different temperatures. This experimental value can then be compared with the activation barriers calculated using computational methods, providing a powerful synergy between experiment and theory.

Table 3: Representative Kinetic Data for a Metal-Catalyzed Reaction

| [Substrate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 0.1 | 1 | 1.5 x 10⁻⁵ |

| 0.2 | 1 | 3.0 x 10⁻⁵ |

| 0.1 | 2 | 2.9 x 10⁻⁵ |

Note: The data in this table are hypothetical and serve to illustrate the principles of reaction rate determination.

A comprehensive search for spectroscopic data pertaining to the specific chemical compound This compound did not yield sufficient experimental results to fulfill the requirements of the requested article.

While spectroscopic information exists for structurally related compounds, such as isomers (e.g., ortho-substituted analogs) or molecules with similar functional groups (e.g., allyl phenyl ether or benzyl (B1604629) phenyl ether), presenting this data would be scientifically inaccurate for the specified para-substituted compound. Adherence to strict scientific accuracy and the user's instructions precludes the use of data from different molecules to describe the target compound.

Therefore, a detailed and accurate article structured around the provided outline for "this compound" cannot be generated at this time due to the lack of specific and verifiable spectroscopic characterization data in the public domain.

Spectroscopic Characterization Methods for Structural Elucidation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For the structural elucidation of 1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene, mass spectrometry provides critical data for confirming its molecular formula and understanding its chemical constitution.

The molecular formula of this compound is C₁₆H₁₆O, which corresponds to a molecular weight of approximately 224.30 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 224.

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes a series of fragmentation processes, leading to the formation of various daughter ions. The fragmentation pattern is dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments. The analysis of these fragments provides valuable insights into the molecule's structure.

The most prominent fragmentation pathways for this compound are predicted to involve the cleavage of the benzylic C-O bond and rearrangements, which are characteristic of benzyl (B1604629) ethers and allylbenzenes. A key fragmentation is the cleavage of the bond between the benzyl group and the ether oxygen, which is a common pathway for such compounds. This heterolytic cleavage results in the formation of a highly stable benzyl cation.

Another significant fragmentation pathway involves the tropylium (B1234903) ion rearrangement. The benzyl cation, or a precursor to it, can rearrange into the seven-membered tropylium cation, which is a very stable aromatic species. This results in an intense peak at m/z 91.

A detailed analysis of the expected fragmentation pattern is presented in the interactive data table below. This table outlines the proposed fragment ions, their corresponding m/z values, and the neutral fragments lost during their formation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Structure of Fragment Ion | Neutral Loss | Notes |

| 224 | [C₁₆H₁₆O]⁺ | Molecular Ion | - | The parent ion, representing the intact molecule. |

| 133 | [C₉H₉O]⁺ | 4-(prop-2-en-1-yl)phenoxide radical cation | C₇H₇• (Benzyl radical) | Resulting from the cleavage of the C-O bond of the ether. |

| 117 | [C₉H₉]⁺ | 4-allylphenyl cation | C₇H₇O• | Formation of the 4-allylphenyl cation. |

| 107 | [C₇H₇O]⁺ | Benzyloxy cation | C₉H₉• | Cleavage of the O-phenyl bond. |

| 91 | [C₇H₇]⁺ | Tropylium ion | C₉H₉O• | A very common and stable fragment for compounds containing a benzyl group, formed via rearrangement of the benzyl cation. This is often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation | C₁₀H₁₁O• | Loss of the benzyloxy and allyl groups. |

Applications As a Versatile Synthetic Building Block and Intermediate

Precursor in Natural Product Total Synthesis

The structural motif of a 4-substituted allylbenzene (B44316) is prevalent in a variety of natural products, particularly in the class of neolignans. 1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene is a strategic starting material for the synthesis of such compounds. The benzyl (B1604629) ether acts as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions in the later stages of a synthetic route. The allyl group, on the other hand, provides a handle for various carbon-carbon bond-forming reactions.

A key transformation involving this substrate is the Claisen rearrangement , a powerful tool in organic synthesis for the formation of C-C bonds. wikipedia.orgbyjus.comlibretexts.orglibretexts.orgrsc.org The aromatic Claisen rearrangement of an allyl phenyl ether typically proceeds upon heating, leading to the formation of an ortho-allylphenol. wikipedia.orglibretexts.orglibretexts.orgrsc.org This reaction is a critical step in the synthesis of many natural products. For instance, the core structure of bioactive neolignans like magnolol (B1675913) and honokiol (B1673403) , which possess two allyl-substituted phenolic units, can be envisioned to be constructed using strategies involving precursors like this compound. frontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.net The benzyl protecting group would prevent unwanted side reactions of the phenolic hydroxyl during subsequent synthetic manipulations.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds and Bioactive Analogues

The 4-allylphenyl moiety is a recognized pharmacophore in various biologically active molecules. The benzyl-protected form, this compound, serves as a crucial intermediate in the synthesis of analogues of these compounds, allowing for the exploration of structure-activity relationships (SAR).

For example, derivatives of magnolol and honokiol have been synthesized to explore their potential as anticancer and anti-inflammatory agents. nih.govnih.gov The synthesis of these derivatives often involves the modification of the phenolic hydroxyl groups or the allyl side chains. Starting with this compound allows for the selective manipulation of other parts of the molecule before the final deprotection of the phenol (B47542).

Furthermore, the benzyloxybenzene scaffold itself is found in a variety of pharmacologically active compounds. nih.gov The presence of the allyl group in this compound offers a route to introduce further complexity and functionality, leading to the generation of novel bioactive analogues. For instance, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as potential antimycobacterial agents has been reported, where the benzyloxybenzylamine core could potentially be derived from precursors like this compound through functional group transformations of the allyl group. nih.gov

Role in the Construction of Complex Organic Architectures and Molecular Scaffolds

The bifunctional nature of this compound makes it a valuable component in the construction of more elaborate molecular architectures and scaffolds. The allyl group can participate in a variety of coupling reactions, such as olefin metathesis and Heck reactions, to build larger, more complex structures. The protected phenolic end can be deprotected and used for further functionalization or as a point of attachment to a solid support or another molecular fragment.

For instance, dihydrobenzofuran and benzofuran (B130515) neolignans, which possess significant biological activity, can be synthesized through oxidative coupling of phenylpropanoids. mdpi.com A benzyl-protected precursor like this compound could be a strategic starting point for the synthesis of one of the coupling partners, ensuring that the phenolic hydroxyl does not interfere with the coupling reaction.

The development of novel molecular scaffolds is crucial in medicinal chemistry and materials science. nih.gov The ability to selectively functionalize both the allyl and the protected phenol moieties of this compound allows for its incorporation into diverse and complex molecular frameworks.

Utility in Derivatization for Chemical Library Synthesis

Combinatorial chemistry and the synthesis of chemical libraries are powerful tools in drug discovery for the rapid generation of a large number of diverse compounds for biological screening. The reactivity of the allyl group in this compound makes it an attractive scaffold for the creation of such libraries.

The allyl group can be subjected to a wide array of chemical transformations, including but not limited to:

Oxidation: leading to aldehydes, carboxylic acids, or diols.

Addition reactions: such as halogenation, hydroboration-oxidation, and epoxidation.

Coupling reactions: like the Heck reaction to introduce aryl or vinyl groups.

Each of these transformations can be used to introduce a point of diversity in a molecule. By starting with the common core of this compound and subjecting it to a variety of reagents and reaction conditions in a parallel or combinatorial fashion, a library of compounds with diverse functionalities can be efficiently synthesized. The benzyl protecting group can be retained or removed in a final step to generate another layer of diversity. This approach facilitates the exploration of a larger chemical space in the search for new lead compounds.

| Compound Name | Synonyms | Molecular Formula | Key Applications/Reactions |

| This compound | 4-Allylphenyl benzyl ether, Chavibetol benzyl ether | C16H16O | Precursor in natural product synthesis, Intermediate for bioactive compounds, Building block for complex scaffolds |

| Magnolol | C18H18O2 | Natural product with antioxidant and anti-inflammatory properties | |

| Honokiol | C18H18O2 | Natural product with anticancer and anxiolytic activities | |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Varies | Class of compounds with potential antimycobacterial activity | |

| Dihydrobenzofuran Neolignans | Varies | Class of natural products with diverse biological activities | |

| Benzofuran Neolignans | Varies | Class of natural products with diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.